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Compound of Interest

Compound Name:
8-bromo-3-methyl-

[1,2,4]triazolo[4,3-a]pyrazine

CAS No.: 1342583-98-5

Cat. No.: B6262200 Get Quote

Executive Summary
In the development of nitrogen-rich heterocycles for drug discovery, the choice between

bromine and chlorine substituents on the [1,2,4]triazolo[1,5-a]pyrazine (and the isomeric [4,3-

a]) scaffold is rarely arbitrary. It is a strategic decision that governs synthetic regioselectivity,

metabolic stability, and target residence time.

Bromo-Triazolopyrazines: Preferred as late-stage intermediates due to the weaker C-Br

bond (approx. 66 kcal/mol vs. 81 kcal/mol for C-Cl), enabling highly selective palladium-

catalyzed cross-couplings or rapid nucleophilic aromatic substitutions (SNAr) under mild

conditions. Biologically, retained bromine atoms often yield higher potency via halogen

bonding (σ-hole interactions) but suffer from faster metabolic clearance.

Chloro-Triazolopyrazines: Preferred as starting scaffolds or final pharmacophores. They offer

superior chemical stability, lower cost, and enhanced metabolic resistance. In final drug

candidates, a chlorine substituent provides a balanced lipophilic contribution (hydrophobicity)

without the liability of rapid oxidative dehalogenation often seen with bromine.

Part 1: Chemical & Physical Properties Comparison
The fundamental differences in atomic radius and bond energy dictate the behavior of these

analogs in both the reaction flask and the biological binding pocket.
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Feature
Chloro-
Triazolopyrazine

Bromo-
Triazolopyrazine

Impact on Drug
Design

Van der Waals Radius 1.75 Å 1.85 Å

Br fills larger

hydrophobic pockets

(e.g., ATP binding

sites).

Bond Dissociation

Energy
~81 kcal/mol (C-Cl) ~66 kcal/mol (C-Br)

Br is the superior

leaving group for

functionalization.

Electronegativity 3.16 (Pauling) 2.96 (Pauling)

Cl creates a stronger

dipole; Br is more

polarizable.

Lipophilicity (

LogP)
+0.71 +0.86

Br increases

permeability but

decreases solubility

more than Cl.

Halogen Bonding

Potential
Moderate High

Br forms stronger

-hole interactions with

backbone carbonyls.

Part 2: Synthetic Reactivity & Regioselectivity
Expert Insight: The most critical application of mixing these halogens is Orthogonal

Functionalization. By placing a bromine at C-6 and a chlorine at C-8, chemists can sequentially

functionalize the ring. The bromine reacts first (under Pd-catalysis or mild SNAr), leaving the

chlorine intact for a second, harsher diversification step.

Case Study: The "Tele-Substitution" Anomaly
A unique phenomenon observed in the Open Source Malaria (OSM) Series 4 optimization

involves the tele-substitution reaction.[1][2][3][4]
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Observation: When reacting 5-chloro-[1,2,4]triazolo[4,3-a]pyrazine with nucleophiles, the

substitution often occurs at the C-8 position, not the C-5 ipso position.

Halogen Effect: This rearrangement is sensitive to the leaving group. 6-bromo analogs often

lead to degradation or complex mixtures under conditions where 5-chloro analogs

successfully undergo tele-substitution, highlighting the necessity of using the chloro-scaffold

for specific rearrangement pathways.

Diagram: Orthogonal Synthesis Workflow
The following diagram illustrates the strategic use of Br vs. Cl for sequential library generation.

Figure 1: Orthogonal Functionalization Strategy utilizing Br/Cl Reactivity Differences

6-Bromo-8-chloro-triazolopyrazine
(Dual Halogen Core)

Step 1: Suzuki Coupling
(Pd(PPh3)4, Boronic Acid, 80°C)

 Br reacts exclusively Intermediate:
6-Aryl-8-chloro-triazolopyrazine

Step 2: SNAr Displacement
(Amine, DIPEA, 120°C)

 Cl reacts under forcing conditions Final Drug Candidate:
6-Aryl-8-amino-triazolopyrazine

Click to download full resolution via product page

Part 3: Biological Activity & SAR Analysis[5]
Potency & Binding Affinity (IC50)
In kinase inhibitors (e.g., c-Met, CK2, Pim-1), the triazolopyrazine scaffold often binds to the

hinge region. Substituents on the pendant rings (attached to the scaffold) show a clear trend:

Bromo-Analogs: Typically exhibit 2-10x higher potency than Chloro-analogs.

Mechanism:[2][3][4][5][6][7] The larger bromine atom can displace conserved water

molecules in the hydrophobic pocket and form a distinct halogen bond with backbone

carbonyl oxygen atoms (e.g., Val/Leu residues in the hinge).

Chloro-Analogs: Often retain "good enough" potency (nanomolar range) while offering better

physicochemical properties.

Data Comparison (Representative c-Met/Kinase Series):
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Compound Variant Target IC50 (nM) Notes

6-(4-chlorophenyl)-... c-Met Kinase 45

Good metabolic

stability; standard

baseline.

6-(4-bromophenyl)-... c-Met Kinase 8

~5x potency increase

driven by hydrophobic

fit & halogen bond.

8-chloro-derivative PfATP4 (Malaria) 300

Moderate activity;

often used as a

reactive intermediate.

8-bromo-derivative PfATP4 (Malaria) N/A

Often

unstable/reactive;

rarely a final drug

candidate.

Metabolic Stability (ADME)
Chloro-derivatives are the industry standard for final drugs. The C-Cl bond is robust against

cytochrome P450 oxidative metabolism.

Bromo-derivatives are liabilities in late-stage development. The weaker C-Br bond can

undergo oxidative dehalogenation, leading to reactive metabolites and potential toxicity.

Furthermore, the higher molecular weight (MW +44 Da vs Cl) and lipophilicity reduce "drug-

likeness" (QED scores).

Part 4: Experimental Protocols
Protocol A: Selective SNAr Functionalization
Objective: To selectively displace the bromine atom in a bromo-chloro-triazolopyrazine scaffold.

Reagents: 6-Bromo-8-chloro-[1,2,4]triazolo[1,5-a]pyrazine (1.0 eq), Nucleophile (e.g.,

Morpholine, 1.1 eq), DIPEA (2.0 eq).

Solvent: Isopropanol (IPA) or Acetonitrile (MeCN).
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Procedure:

Dissolve scaffold in IPA (0.1 M concentration).

Add DIPEA followed by the amine nucleophile dropwise at 0°C.

Crucial Step: Stir at Room Temperature for 2-4 hours. Note: Heating to >60°C will begin to

displace the chlorine atom.

Monitor via LC-MS.[5][8] The Bromo-displacement product (M-Br+Nu) should form

exclusively.

Workup: Evaporate solvent, resuspend in EtOAc, wash with brine, and purify via silica flash

chromatography (0-10% MeOH in DCM).

Protocol B: Cell Viability Assay (MTT)
Objective: Compare cytotoxicity of Br vs Cl analogs.

Cell Lines: A549 (Lung cancer) or HepG2.

Seeding: 5,000 cells/well in 96-well plates; incubate 24h.

Treatment: Treat with serial dilutions (0.01 µM to 100 µM) of the Bromo-analog and Chloro-

analog side-by-side.

Readout: Add MTT reagent (0.5 mg/mL) after 72h. Incubate 4h. Dissolve formazan in DMSO.

Measure Absorbance at 570 nm.

Analysis: Calculate IC50 using non-linear regression (GraphPad Prism). Expect the Br-

analog to show lower IC50 (higher toxicity/potency) but potentially steeper drop-off due to

solubility limits.

Part 5: Mechanism of Action (Signaling Pathway)
The following diagram depicts the c-Met signaling pathway, a primary target for

triazolopyrazine-based inhibitors, highlighting where the halogenated pharmacophore

interferes.
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Figure 2: Inhibition of c-Met Signaling by Halogenated Triazolopyrazines
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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